molecular formula C19H14F2N4O2S2 B12135187 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135187
M. Wt: 432.5 g/mol
InChI Key: MYCSTNFONRAJHE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of fluorinated phenyl, furan, thiophene, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Furan and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions.

    Introduction of the Fluorinated Phenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its diverse functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring, for example, is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.

    Fluorinated Phenyl Compounds: Compounds like fluoxetine (an antidepressant) also contain fluorinated phenyl groups, highlighting the importance of this moiety in medicinal chemistry.

Uniqueness

What sets this compound apart is its combination of diverse functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both furan and thiophene rings, along with the triazole moiety, provides unique opportunities for interaction with biological targets and the development of new materials.

Properties

Molecular Formula

C19H14F2N4O2S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H14F2N4O2S2/c20-12-5-6-15(14(21)9-12)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26)

InChI Key

MYCSTNFONRAJHE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4

Origin of Product

United States

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